molecular formula C16H16N2O2S B2626312 2-cyano-N-(2-ethoxyphenyl)-3-(thiophen-2-yl)propanamide CAS No. 483359-68-8

2-cyano-N-(2-ethoxyphenyl)-3-(thiophen-2-yl)propanamide

Cat. No.: B2626312
CAS No.: 483359-68-8
M. Wt: 300.38
InChI Key: RGQDHVKLVLSMGI-UHFFFAOYSA-N
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Description

2-cyano-N-(2-ethoxyphenyl)-3-(thiophen-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, an ethoxyphenyl group, and a thiophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-ethoxyphenyl)-3-(thiophen-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2-ethoxybenzaldehyde with thiophene-2-carboxylic acid in the presence of a suitable catalyst to form an intermediate compound.

    Addition of the cyano group: The intermediate is then reacted with a cyanating agent, such as sodium cyanide or potassium cyanide, under controlled conditions to introduce the cyano group.

    Amidation: The final step involves the reaction of the cyano-containing intermediate with an amine, such as ammonia or an amine derivative, to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-ethoxyphenyl)-3-(thiophen-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and nucleophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-cyano-N-(2-ethoxyphenyl)-3-(thiophen-2-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-ethoxyphenyl)-3-(thiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group, ethoxyphenyl group, and thiophenyl group contribute to its binding affinity and specificity for certain enzymes, receptors, or proteins. These interactions can modulate biological processes, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide
  • 2-cyano-N-(2-ethoxyphenyl)-3-(furan-2-yl)propanamide
  • 2-cyano-N-(2-ethoxyphenyl)-3-(pyridin-2-yl)propanamide

Uniqueness

2-cyano-N-(2-ethoxyphenyl)-3-(thiophen-2-yl)propanamide is unique due to the presence of the ethoxyphenyl and thiophenyl groups, which impart specific chemical and biological properties

Properties

IUPAC Name

2-cyano-N-(2-ethoxyphenyl)-3-thiophen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-2-20-15-8-4-3-7-14(15)18-16(19)12(11-17)10-13-6-5-9-21-13/h3-9,12H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQDHVKLVLSMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(CC2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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